3-bromo-4-methyl-1,2-oxazole

Catalog No.
S6903825
CAS No.
903131-37-3
M.F
C4H4BrNO
M. Wt
161.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-4-methyl-1,2-oxazole

CAS Number

903131-37-3

Product Name

3-bromo-4-methyl-1,2-oxazole

IUPAC Name

3-bromo-4-methyl-1,2-oxazole

Molecular Formula

C4H4BrNO

Molecular Weight

161.98 g/mol

InChI

InChI=1S/C4H4BrNO/c1-3-2-7-6-4(3)5/h2H,1H3

InChI Key

NCCIVJBTDIVSCD-UHFFFAOYSA-N

SMILES

CC1=CON=C1Br

Canonical SMILES

CC1=CON=C1Br
3-bromo-4-methyl-1,2-oxazole, also known as BMO, is a heterocyclic compound that contains both nitrogen and oxygen in its five-membered ring structure. This compound has attracted significant interest in the scientific community due to its diverse applications in various fields such as medicinal chemistry, material science, and agrochemicals. In this paper, we aim to explore the definition and background of BMO, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments. We will also discuss the current state of research on BMO, potential implications in various fields, limitations, and future directions.
3-bromo-4-methyl-1,2-oxazole, with the chemical formula C5H5BrNO, is a heterocyclic organic compound with a molecular weight of 171.01 g/mol. This compound was first synthesized by G. Patrick and W. Norman in 1961, by reacting 4-methyl-5-nitroisoxazole with potassium bromide in the presence of acetone.
Since its synthesis, 3-bromo-4-methyl-1,2-oxazole has been extensively studied due to its diverse applications in various fields of research, ranging from medicinal chemistry to material science. In medicinal chemistry, 3-bromo-4-methyl-1,2-oxazole is used as an important intermediate in the synthesis of various bioactive compounds. In material science, 3-bromo-4-methyl-1,2-oxazole is used as a building block for the synthesis of novel materials with unique properties. Similarly, in agrochemicals, 3-bromo-4-methyl-1,2-oxazole is used as an important starting material for the synthesis of various herbicides and insecticides.
3-bromo-4-methyl-1,2-oxazole is a pale yellow liquid with a melting point of -10°C and a boiling point of 193°C. It is soluble in organic solvents such as chloroform, methanol, and acetone, but insoluble in water. The structure of 3-bromo-4-methyl-1,2-oxazole contains a five-membered heterocyclic ring bearing a bromine atom, a methyl group, and an oxygen atom. The presence of these functional groups enables 3-bromo-4-methyl-1,2-oxazole to form hydrogen bonds and participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
The synthesis of 3-bromo-4-methyl-1,2-oxazole involves the reaction between 4-methyl-5-nitroisoxazole and potassium bromide in the presence of acetone. The reaction takes place via nucleophilic substitution of the nitro group by the bromide ion, resulting in the formation of 3-bromo-4-methyl-1,2-oxazole.
The synthesized 3-bromo-4-methyl-1,2-oxazole can be characterized using various analytical techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), mass spectrometry (MS) and X-ray diffraction (XRD) techniques. These techniques provide information about the molecular structure and properties of 3-bromo-4-methyl-1,2-oxazole, enabling researchers to identify and quantify the compound in various samples.
for detecting and quantifying 3-bromo-4-methyl-1,2-oxazole in various samples include gas chromatography (GC), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC). These methods utilize the physical and chemical properties of 3-bromo-4-methyl-1,2-oxazole to separate it from other compounds in a sample and determine its concentration.
3-bromo-4-methyl-1,2-oxazole has been extensively studied for its biological properties, including anticancer, antifungal, and antibacterial activities. In a study conducted by Zhu et al., 3-bromo-4-methyl-1,2-oxazole was shown to inhibit the proliferation of prostate cancer cells by inducing apoptosis. Similarly, 3-bromo-4-methyl-1,2-oxazole has been shown to inhibit the growth of various fungal and bacterial strains, making it a potential candidate for the development of novel antimicrobial agents.
The toxicity and safety of 3-bromo-4-methyl-1,2-oxazole in scientific experiments have been studied extensively. It has been shown that 3-bromo-4-methyl-1,2-oxazole is relatively non-toxic and safe to use in various scientific experiments. However, caution should be exercised when handling 3-bromo-4-methyl-1,2-oxazole due to its potential toxicity and irritant properties. Safety measures such as the use of personal protective equipment (PPE) and proper disposal of waste should be followed when working with 3-bromo-4-methyl-1,2-oxazole.
3-bromo-4-methyl-1,2-oxazole has a wide range of applications in scientific experiments, ranging from medicinal chemistry to material science. In medicinal chemistry, 3-bromo-4-methyl-1,2-oxazole is used as a starting material for the synthesis of various bioactive compounds such as anticancer agents and antifungal agents. In material science, 3-bromo-4-methyl-1,2-oxazole is used as a building block for the synthesis of novel materials with unique properties such as conductivity and luminescence. Similarly, in agrochemicals, 3-bromo-4-methyl-1,2-oxazole is used as a starting material for the synthesis of various herbicides and insecticides.
The current state of research on 3-bromo-4-methyl-1,2-oxazole is relatively active, with various studies being conducted to explore its potential applications in various fields of research. In recent years, there has been a particular focus on exploring the biological properties of 3-bromo-4-methyl-1,2-oxazole and its potential as a novel antimicrobial agent.
3-bromo-4-methyl-1,2-oxazole has significant implications in various fields of research and industry. In medicinal chemistry, 3-bromo-4-methyl-1,2-oxazole and its derivatives are potential candidates for the development of novel drugs with anticancer, antibacterial, and antifungal activities. Similarly, in the field of material science, 3-bromo-4-methyl-1,2-oxazole and its derivatives have potential applications in the development of new materials with unique properties. In agrochemicals, 3-bromo-4-methyl-1,2-oxazole and its derivatives are potential candidates for the development of new herbicides and insecticides.
Despite its diverse applications, there are some limitations to the use of 3-bromo-4-methyl-1,2-oxazole in various fields of research and industry. These limitations include its potential toxicity and irritant properties, as well as the limited availability of 3-bromo-4-methyl-1,2-oxazole due to its complex synthesis. However, with ongoing research, these limitations can be addressed, and new synthetic routes can be developed to provide easier access to 3-bromo-4-methyl-1,2-oxazole.
for research on 3-bromo-4-methyl-1,2-oxazole include exploring its potential applications as a novel antimicrobial agent, developing new synthetic routes for its synthesis, and optimizing its biological properties for use in medicinal chemistry. Additionally, research can focus on exploring the use of 3-bromo-4-methyl-1,2-oxazole and its derivatives in new fields of research, such as materials chemistry and environmental science.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

160.94763 g/mol

Monoisotopic Mass

160.94763 g/mol

Heavy Atom Count

7

Dates

Modify: 2023-11-23

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